(4-Chloro-3,5-dimethylphenoxy)acetyl chloride
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Overview
Description
(4-Chloro-3,5-dimethylphenoxy)acetyl chloride is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is commonly used in organic synthesis and various research applications due to its reactive acetyl chloride group.
Scientific Research Applications
Synthesis and Molecular Structures
The research on derivatives related to “(4-Chloro-3,5-dimethylphenoxy)acetyl chloride” has been extensive, focusing on their synthesis, molecular structures, and potential applications. For example, Suzuki et al. (1990) explored the synthesis and solution-phase behavior of new anionic pentacoordinate triorganotin(IV) compounds, highlighting the reactivity of chloro- and (2,6-dimethylphenoxy)triorganostannanes with tris(dimethylamino)sulfonium (TAS) chloride or 2,6-dimethylphenoxide, forming corresponding stannate complexes with trigonal-bipyramidal structures (Suzuki et al., 1990).
Potential as Ionophore in Sensor Applications
Another study by Hassan et al. (2003) utilized Dimethyl-4,4-dimethoxy-5,6,5',6'-dimethylene dioxy biphenyl-2,2-dicarboxylate (DDB), a compound with a similar structure, as a novel ionophore in plasticized poly(vinyl chloride) (PVC) matrix membrane sensors for barium ions, demonstrating its potential in sensor applications with high selectivity and stability over a wide pH range (Hassan et al., 2003).
Acylation Procedures
Research by Zhang et al. (2002) into the acylation of azaindoles at C-3 provides insight into the methodology that could potentially be applied to the acylation reactions involving “this compound,” showcasing the utility of acyl chlorides in organic synthesis (Zhang et al., 2002).
Anti-Tubercular Applications
Nimbalkar et al. (2018) conducted a study on the synthesis of novel derivatives showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, which could point towards the potential bioactivity of “this compound” derivatives in medicinal chemistry (Nimbalkar et al., 2018).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3,5-dimethylphenoxy)acetyl chloride typically
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-3-8(14-5-9(11)13)4-7(2)10(6)12/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIRXCPYYIXJPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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